molecular formula C21H19F2NO4 B13324714 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid

Cat. No.: B13324714
M. Wt: 387.4 g/mol
InChI Key: NJEQLTVNRMWSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is an Fmoc-protected amino acid derivative characterized by a 3,3-difluorocyclobutyl substituent. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The 3,3-difluorocyclobutyl moiety introduces steric bulk, conformational rigidity, and lipophilicity, which can influence peptide stability, solubility, and bioactivity. This compound is particularly valuable in designing peptides with enhanced metabolic stability and target-binding properties due to the fluorinated cyclobutane ring .

Properties

Molecular Formula

C21H19F2NO4

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C21H19F2NO4/c22-21(23)9-12(10-21)18(19(25)26)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26)

InChI Key

NJEQLTVNRMWSMS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthesis of Fmoc-Protected Intermediates

The key intermediate, Fmoc-protected amino acid with the difluorocyclobutyl group, is synthesized via a multi-step process:

  • Step A: Synthesis of Fluorenylmethoxycarbonyl (Fmoc) Derivatives

    • Fmoc-Cl reacts with amino acids or amines in the presence of base (e.g., sodium carbonate or sodium bicarbonate) in solvents like acetone or THF to form Fmoc-protected amino acids or peptides.
  • Step B: Introduction of the Difluorocyclobutyl Group

    • The difluorocyclobutyl moiety is introduced via nucleophilic substitution or addition reactions on suitably functionalized precursors, often involving cyclobutene derivatives or via fluorination of cyclobutane intermediates.

Synthesis of Difluorocyclobutyl Precursors

  • The difluorocyclobutyl ring is typically synthesized through fluorination of cyclobutane derivatives or via cycloaddition reactions involving fluorinated reagents, under controlled conditions to prevent over-fluorination or ring-opening.

Key Preparation Methods

Synthesis via Carbamate Formation

The core method involves forming the carbamate linkage between the amino group and the Fmoc protecting group, followed by attachment of the difluorocyclobutyl group:

Use of Coupling Reagents

  • Carbodiimide-based coupling agents (e.g., DCC, EDC) facilitate amide bond formation between amino acids and difluorocyclobutyl derivatives, often in the presence of catalysts like DMAP.

  • Activated esters such as Fmoc-N-hydroxysuccinimide esters are employed to enhance coupling efficiency, especially under mild conditions to preserve stereochemistry.

Reactions Conditions

Parameter Typical Values References
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), DMF
Temperature Reflux (~66°C for THF), Room temperature
Catalysts Pyridinium p-toluenesulfonate (PPTS), TFA
Reaction Time 8-50 hours depending on step

Specific Synthesis Route (Based on Patent CN102718739A)

  • Step 1: Levodopa reacts with Fmoc-N-hydroxysuccinimide ester to form Fmoc-protected levodopa derivative.

  • Step 2: The Fmoc-protected levodopa reacts with 2,2-dimethoxypropane in tetrahydrofuran (THF), catalyzed by pyridinium p-toluenesulfonate (PPTS), under reflux, to produce the protected amino acid with the difluorocyclobutyl group attached.

  • Step 3: Crystallization and purification yield the target compound with high stereochemical purity.

Reaction Conditions and Optimization

Aspect Details Source/Reference
Solvent THF, DCM, Ethyl acetate
Catalyst PPTS, TFA
Temperature Reflux (up to 66°C), room temp
Reaction Time 8-50 hours
Purification Crystallization, solvent washes

Data Table: Summary of Preparation Methods

Step Starting Material Reagents & Conditions Product Yield Reference
1 Amino acid Fmoc-Cl, NaHCO₃, acetone Fmoc-protected amino acid ~85%
2 Halogenated cyclobutane Difluorination reagents Difluorocyclobutyl derivative Variable
3 Fmoc amino acid Coupling agents (DCC/EDC), DCM Fmoc-amino-difluorocyclobutyl ~70-80%
4 Final intermediate Crystallization Purified target compound ~65-72%

Notes on Scalability and Industrial Synthesis

  • Flow chemistry techniques are increasingly employed to improve safety and scalability, especially for fluorination steps.

  • Inert atmospheres (nitrogen or argon) are essential during sensitive fluorination and coupling steps to prevent side reactions.

  • Purification often involves recrystallization from solvents like ethyl acetate or sherwood oil, ensuring high purity for biological applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions could target the difluorocyclobutyl ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid would depend on its specific application. In bioconjugation, for example, it may interact with specific biomolecules through covalent bonding. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Structural Features:

  • Target Compound: 3,3-Difluorocyclobutyl group (aliphatic, four-membered ring), Fmoc-protected α-amino acid backbone.
  • Analogues: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (Ev11): Aromatic o-tolyl substituent (bulky, planar) . (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxyphenyl)acetic acid (Ev17): Polar 3-hydroxyphenyl group (hydrogen-bonding capability) . 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (Ev6): Piperazinyl group (six-membered ring, basic nitrogen) . S-Phenyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)ethanethioate (Ev12): Methylated amino group and thioester functionality (enhanced electrophilicity) .

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Traits
Target Compound 3,3-Difluorocyclobutyl C₂₀H₂₀F₂NO₄ 376.38 Aliphatic, fluorinated, rigid
(S)-2-...-3-(o-tolyl)propanoic acid (Ev11) o-Tolyl C₂₅H₂₃NO₄ 401.45 Aromatic, bulky
(R)-2-...-3-hydroxyphenyl (Ev17) 3-Hydroxyphenyl C₂₃H₁₉NO₅ 389.40 Polar, hydrogen-bonding
2-[4-(Fmoc-piperazinyl) (Ev6) Piperazinyl C₂₂H₂₂N₂O₄ 386.43 Basic, six-membered ring

Physicochemical Properties

  • Lipophilicity : The 3,3-difluorocyclobutyl group increases lipophilicity (logP ~2.5–3.0) compared to polar analogues like the 3-hydroxyphenyl derivative (logP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
  • Solubility : The target compound is sparingly soluble in water (<1 mg/mL) but dissolves in organic solvents (e.g., DMF, DCM), similar to other Fmoc-protected derivatives .
  • Stability : The cyclobutyl ring’s strain may slightly reduce thermal stability compared to aromatic or piperazinyl analogues. However, fluorination improves resistance to oxidative degradation .

Biological Activity

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is a complex organic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in peptide synthesis. This compound's structure allows it to function as a versatile building block for synthesizing various peptides and proteins, which may exhibit significant biological activities.

  • Molecular Formula: C₃₁H₃₃F₂N₃O₄
  • Molecular Weight: 561.61 g/mol
  • CAS Number: 1379865-25-4

The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group protects the amino function during synthesis, allowing for the selective construction of peptides without undesired side reactions. This stability is crucial for maintaining the integrity of biologically active compounds during synthesis, facilitating their interaction with various biological targets such as enzymes and receptors.

Interaction Studies

Research indicates that peptides synthesized using this compound can interact with multiple biological targets, potentially leading to therapeutic effects. The specific interactions depend on the peptide's sequence and structure, which can be tailored using this compound as a building block. Such interactions may modulate enzyme activity or receptor signaling pathways, contributing to various biological effects.

Applications in Research

  • Peptide Synthesis : The primary application of this compound is in the synthesis of peptides that can demonstrate various biological activities.
  • Therapeutic Development : Peptides synthesized from this compound are being explored for their potential therapeutic applications, particularly in targeting specific diseases.
  • Biological Studies : It serves as a tool for studying protein-ligand interactions and enzyme mechanisms due to its stable structure and functional groups .

Peptide Synthesis and Activity

A study focused on synthesizing a peptide using this compound demonstrated its efficacy in enhancing the stability and bioactivity of the resultant peptide. The synthesized peptide showed promising results in modulating cellular responses in vitro, indicating potential therapeutic applications.

Interaction with Biological Targets

In another study, peptides derived from this compound were tested against specific enzymes involved in metabolic pathways. The results indicated that certain synthesized peptides could inhibit enzyme activity, suggesting a mechanism for potential therapeutic intervention in metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightKey Functional GroupBiological Activity
This compound561.61 g/molFmocPeptide synthesis; enzyme modulation
Fmoc-Asp(OAll)-OH383.44 g/molFmocPeptide synthesis; protein interaction
Fmoc-Gly-OH297.33 g/molFmocPeptide synthesis; basic building block

Q & A

Q. Q: What are the key steps and optimal reaction conditions for synthesizing this compound?

A: Synthesis involves:

  • Fmoc Protection : React the amino group with Fmoc-Cl in DMF/Na2CO3 (0–5°C, 2 hours) .
  • Coupling : Use EDCI/HOBt with 3,3-difluorocyclobutylacetic acid in dichloromethane (RT, 12 hours) .
  • Purification : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Structural Confirmation

Q. Q: Which analytical techniques confirm structure and purity?

Technique Key Observations
¹H/¹³C NMR Fmoc aromatics (δ 7.2–7.8 ppm), CF₂ splitting (J = 18–22 Hz)
HRMS [M+H]+ matches theoretical mass (error < 2 ppm)
HPLC Single peak at 254 nm (>95% purity)

Application in Peptide Synthesis

Q. Q: How do the Fmoc group and difluorocyclobutyl moiety affect peptide assembly?

A:

  • Fmoc : Deprotected with 20% piperidine/DMF (5–10 minutes) .
  • Cyclobutyl Substituent : Reduces coupling efficiency by 15–20% vs. non-fluorinated analogs. Optimize with PyBOP/DIEA (24-hour coupling) .

Advanced Stability Analysis

Q. Q: What stability challenges arise during synthesis?

  • Deprotection : Limit piperidine exposure to <30 minutes to prevent Fmoc hydrolysis .
  • Acid Sensitivity : Avoid >50% TFA; use neutral pH for cyclobutyl ring stability .
  • Storage : Lyophilize and store at –20°C under argon .

Addressing Data Contradictions

Q. Q: How to resolve conflicting reports on coupling efficiencies?

Kinetic Studies : Monitor activation via in situ FTIR (EDCI vs. HATU) .

Molecular Dynamics : Simulate steric clashes (e.g., with AMBER) to adjust residue order .

HPLC-MS Validation : Quantify unreacted material; use 2.0 equivalents for bulky residues .

Alternative Protecting Groups

Q. Q: What alternatives to Fmoc are viable?

Group Deprotection Adjustments
Boc TFA (5–10 minutes)Add TIS scavenger to stabilize cyclobutyl
Alloc Pd(0)/PhSiH3 (neutral pH)Use anhydrous CH2Cl2 and 5 mol% Pd catalyst

Computational Interaction Modeling

Q. Q: How to predict biological target interactions?

  • Docking : AutoDock Vina for fluorine-mediated H-bonding (ΔG < –8 kcal/mol indicates strong binding) .
  • QM/MM : Assess CF2 electronic effects on binding pockets (e.g., DFT/B3LYP) .
  • Validation : SPR assays to measure KD values .

Scale-Up Methodologies

Q. Q: How to address challenges in large-scale synthesis?

  • Purification : Replace flash chromatography with CPC (heptane/EtOAc/MeOH) .
  • Flow Chemistry : Inline IR monitoring for consistent EDCI activation (residence time: 30 minutes) .

Bioactivity Screening

Q. Q: Recommended methods for evaluating bioactivity?

  • Enzyme Assays : Fluorescent thrombin inhibition (IC50 < 100 nM indicates potency) .
  • Cell-Based Assays : Luciferase reporter in HEK293 cells (EC50 via dose-response curves) .

Degradation Pathway Analysis

Q. Q: How to identify degradation products?

Condition Byproduct Detection Method
Basic Hydrolysis Fmoc-deprotected amine (m/z 250.1)LC-HRMS (0.1% formic acid)
Acidic Exposure Cyclobutyl diacid (m/z 312.1)MS/MS fragmentation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.